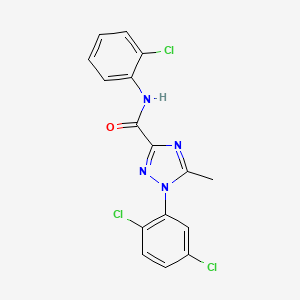
N-(2-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl3N4O and its molecular weight is 381.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS: 338407-95-7) is a compound belonging to the class of 1,2,4-triazole derivatives. This article presents a detailed overview of its biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by relevant research findings and data.
- Molecular Formula : C16H11Cl3N4O
- Molecular Weight : 381.65 g/mol
- CAS Number : 338407-95-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings regarding its pharmacological effects are summarized below:
Anti-inflammatory Activity
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluated the effects of various 1,2,4-triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The results indicated that:
- Compounds significantly reduced the production of Tumor Necrosis Factor-alpha (TNF-α) by 44–60% at higher concentrations.
- The most potent compounds in this regard were identified as 3a and 3c , which inhibited TNF-α production effectively at medium doses .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains. The study reported:
- Effective inhibition of both Gram-positive and Gram-negative bacteria.
- Compounds demonstrated lower toxicity levels while maintaining significant antimicrobial efficacy .
Antiproliferative Effects
The antiproliferative activity was evaluated using cancer cell lines. The compound's derivatives exhibited varying degrees of cytotoxicity against leukemia cell lines such as K562 and CCRF-SB. Notably:
- The CC50 values for certain derivatives were significantly lower than those for standard treatments like ribavirin.
- These results suggest a potential for developing new anticancer agents based on the triazole framework .
Data Summary Table
Case Studies
Several case studies have been documented to illustrate the effectiveness of triazole derivatives in clinical settings:
-
Case Study on Anti-inflammatory Effects :
- A group of researchers synthesized a series of triazole derivatives and evaluated their impact on inflammatory markers in PBMCs. The study concluded that specific modifications in the triazole structure could enhance anti-inflammatory activity significantly.
-
Antimicrobial Efficacy Study :
- In a controlled laboratory setting, various triazole compounds were tested for their ability to inhibit bacterial growth. Results indicated that the presence of halogen substituents contributed to increased antimicrobial potency.
-
Cancer Cell Line Evaluation :
- A comparative study assessed the cytotoxic effects of triazole derivatives on multiple cancer cell lines. It was found that compounds with specific structural features exhibited enhanced antiproliferative properties compared to others.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-13-5-3-2-4-11(13)18)22-23(9)14-8-10(17)6-7-12(14)19/h2-8H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMAZNOZQMRNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













